2-((difluoromethyl)thio)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2S/c1-24-15(13-7-4-5-9-21-13)23-25(18(24)27)11-10-22-16(26)12-6-2-3-8-14(12)28-17(19)20/h2-9,17H,10-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUIBSBYMXXWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2SC(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((difluoromethyl)thio)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 405.4 g/mol, this compound is characterized by its unique difluoromethylthio group and a triazole moiety that may contribute to its biological properties .
Antimicrobial Properties
Recent studies have indicated that compounds containing the triazole structure often exhibit significant antimicrobial activity. The presence of the difluoromethylthio group may enhance this activity through various mechanisms, including disruption of microbial cell membranes or inhibition of key metabolic pathways .
Anticancer Activity
The triazole derivatives have been extensively studied for their anticancer properties. For instance, similar compounds have shown inhibitory effects against various cancer cell lines, including those derived from colon and lung cancers. The cytotoxicity of these compounds can be attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes involved in DNA replication or repair processes, leading to enhanced therapeutic effects against resistant strains of pathogens or cancer cells .
Table: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the efficacy of triazole derivatives, a compound similar to this compound was tested against human cervical carcinoma (HeLa) cells. The results indicated an IC50 value of approximately 50 µM, suggesting moderate cytotoxicity. Further modifications to the compound's structure may enhance its potency and selectivity against cancer cells .
Future Directions
Ongoing research aims to optimize the chemical structure of this compound to improve its biological activity. This includes exploring different substituents on the triazole ring and assessing their impact on pharmacological profiles. Additionally, more extensive in vivo studies are warranted to evaluate the therapeutic potential and safety profile of this compound in clinical settings.
Scientific Research Applications
1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a compound of interest in various scientific research applications. Its unique chemical structure and properties make it suitable for exploration in pharmacology, medicinal chemistry, and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmacological Research
1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has shown potential in the development of therapeutic agents. Its derivatives have been investigated for their biological activities, including:
- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, a study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis .
- Antimicrobial Activity : Research has highlighted its effectiveness against certain bacterial strains, indicating possible applications in treating infections resistant to conventional antibiotics .
Material Science
The compound's unique structural features allow for its use in the synthesis of novel materials. It has been explored for:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. For example, composites made with this compound have shown improved tensile strength and thermal resistance compared to traditional polymers .
Case Study 1: Anticancer Activity
A research team investigated the effects of 1-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide on human breast cancer cells. The study utilized various concentrations of the compound and assessed cell viability through MTT assays. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 35 |
| 50 | 30 | 70 |
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial properties were evaluated against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
These results suggest that the compound possesses significant antimicrobial activity, warranting further investigation for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Sulfur-Containing Substituents
- Compound [7–9] () : These 1,2,4-triazole-3-thiones feature a phenylsulfonyl group and a difluorophenyl substituent. Unlike the target compound, the sulfur atom is part of the triazole ring (C=S group). Tautomerism between thiol and thione forms was confirmed via IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹, presence of νC=S at 1247–1255 cm⁻¹) .
- Target Compound : The difluoromethylthio group (-S-CF2H) introduces both steric bulk and electron-withdrawing effects, which may enhance metabolic stability compared to the phenylsulfonyl groups in [7–9].
Benzamide-Containing Analogues
- 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (): This thienopyrimidine-benzamide hybrid shares a benzamide moiety but replaces the triazole with a pyrimidine ring. The trifluoromethylphenoxy group contributes to lipophilicity, analogous to the difluoromethylthio group in the target compound. IR data for the benzamide carbonyl (C=O) stretch in (1680–1700 cm⁻¹) aligns with typical ranges for such derivatives .
Fluorinated Substituents
- S-Alkylated 1,2,4-Triazoles [10–15] () : These compounds feature fluorophenyl or bromophenyl groups on thiazole-triazole-acetamide scaffolds. Fluorine atoms enhance bioavailability by reducing metabolic degradation.
Physicochemical and Spectroscopic Comparisons
Table 1: Key Structural and Spectroscopic Features
*Predicted based on analogous benzamide derivatives .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Protection/deprotection strategies : Use protective groups (e.g., Fmoc or Boc) to shield reactive sites during heterocycle formation, as seen in analogous triazole-pyridine systems .
- Thioether bond formation : Optimize sulfur nucleophile reactivity by adjusting temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization in ethanol for high-purity isolates .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : Use , , and -NMR to verify substituent positions and difluoromethylthio group integration .
- HPLC : Monitor reaction progress and purity (>98%) using a C18 column with a methanol/water mobile phase .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Synthesize analogs by replacing the pyridin-2-yl group with pyrazine or thiophene rings to assess electronic effects on bioactivity .
- Functional group variation : Introduce substituents (e.g., -CF, -OCH) at the benzamide para-position to evaluate steric and hydrophobic contributions .
- Biological assays : Test derivatives against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays .
Q. What experimental designs are suitable for resolving contradictions in biological activity data?
- Dose-response studies : Use a logarithmic concentration range (1 nM–100 µM) to identify non-linear effects and validate IC values .
- Control groups : Include positive controls (e.g., known inhibitors) and vehicle-only samples to rule out assay interference .
- Replicate testing : Perform triplicate experiments across independent batches to assess batch-to-batch variability .
Q. How can computational methods enhance the understanding of this compound’s mechanism?
- Molecular docking : Model interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP inhibition, and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
